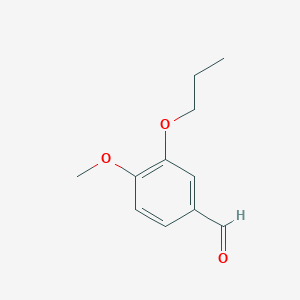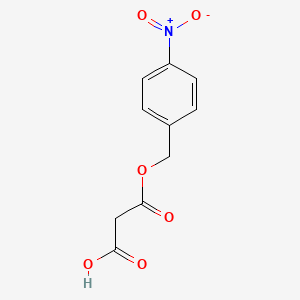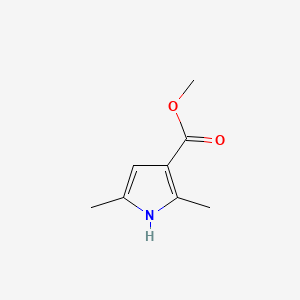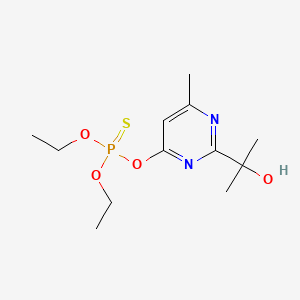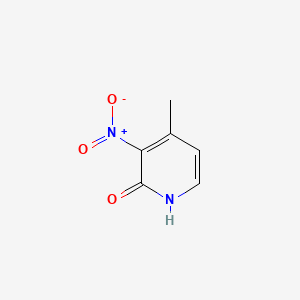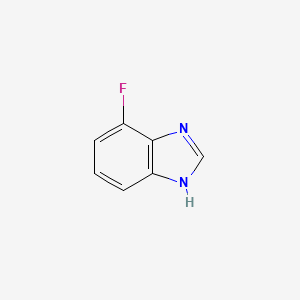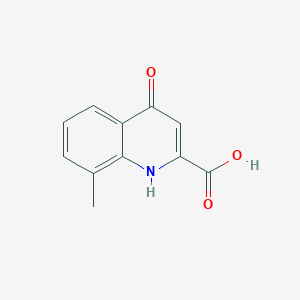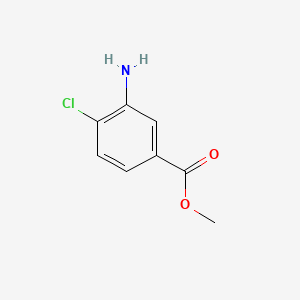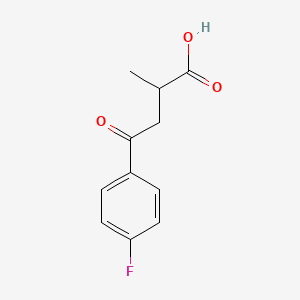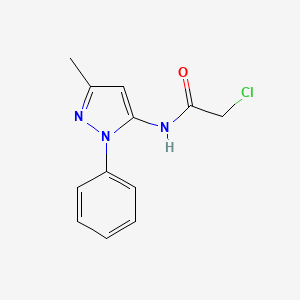
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide" is a chemical entity that can be presumed to have potential biological activity given its structural similarity to various acetamide derivatives discussed in the provided papers. Acetamide derivatives are known for their diverse biological activities and are often explored for their potential use in medicinal chemistry. The presence of a chloro substituent and a pyrazolyl moiety in the compound suggests that it may exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reactions that may include the formation of key intermediates, such as aryloxy groups or pyrazolone derivatives. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved using methyl 3-methoxy-5-methylbenzoate as a key intermediate . Although the exact synthesis route for "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide" is not provided, similar synthetic strategies could be employed, potentially involving chlorination reactions and the coupling of the appropriate pyrazolyl and acetamide fragments.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. For example, the molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental techniques and theoretical calculations . The geometrical parameters obtained from these studies are crucial for understanding the molecular conformation and potential reactive sites of the compound.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding and non-covalent interactions, which significantly influence their supramolecular architecture and reactivity. The crystal structures of related compounds have shown that molecules can be linked through N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as π⋯π interactions . These interactions are essential for the stability and packing of the molecules in the solid state and could also affect the reactivity of "2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide" in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The presence of substituents like chloro groups can affect these properties by altering the electron distribution and molecular polarity. The crystal and molecular structures of similar compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been characterized to understand these properties better . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .
Scientific Research Applications
-
Transition-Metal Chemistry
- Scientific Field : Inorganic Chemistry .
- Application Summary : Certain heterocycles, including those similar to the compound , have found applications in transition-metal chemistry .
- Methods of Application : These compounds can serve as analytical reagents or ligands used for complexation with metals .
- Results or Outcomes : These applications can lead to the development of new materials and catalysts .
-
Drug Research for Castration-Resistant Prostate Cancer (CRPC)
- Scientific Field : Medicinal Chemistry .
- Application Summary : Compounds similar to “2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide” are being researched for their potential in treating CRPC .
- Methods of Application : The research is focused on blocking the endogenous synthesis of androgen and combating drug resistance that emerges after prolonged usage of first-generation AR antagonists .
- Results or Outcomes : This research is ongoing, and specific results are not yet available .
-
Detection of Reducing Carbohydrates
- Scientific Field : Analytical Chemistry .
- Application Summary : Compounds similar to “2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide” can be used as reagents for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : These compounds can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : This method can provide a more sensitive and accurate detection of reducing carbohydrates .
- Pyrazoline Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrazoline derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antitumor activity against HeLa cancer cell line .
- Methods of Application : The synthesis of these derivatives involves the reaction of 5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl with 1H-benzo[d]imidazole .
- Results or Outcomes : The results of these studies are ongoing, and specific outcomes are not yet available .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITNPEBNOYWOGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344763 |
Source


|
| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
CAS RN |
300727-15-5 |
Source


|
| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

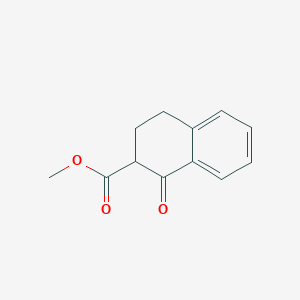
![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)
